1-(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide
Description
1-(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide is a complex organic compound with a unique structure that combines various functional groups
Properties
IUPAC Name |
1-[2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-oxo-3-pentylquinazoline-7-carbonyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31ClN4O4S/c1-2-3-4-13-33-27(37)22-10-7-20(26(36)32-14-11-19(12-15-32)25(30)35)16-23(22)31-28(33)38-17-24(34)18-5-8-21(29)9-6-18/h5-10,16,19H,2-4,11-15,17H2,1H3,(H2,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCIOAIGRINKGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC(CC3)C(=O)N)N=C1SCC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the Quinazoline Core: The quinazoline core is synthesized through a series of condensation reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated precursor.
Attachment of the Piperidine Moiety: The piperidine ring is incorporated through a cyclization reaction, often involving a suitable amine and a carbonyl compound.
Final Coupling: The final step involves coupling the quinazoline derivative with the piperidine carboxamide through an amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), targeting the carbonyl groups to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.
Scientific Research Applications
1-(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: It is used in studies to understand the interaction of quinazoline derivatives with biological targets, such as receptors and enzymes.
Chemical Biology: The compound serves as a probe to study the mechanisms of sulfanyl group-containing molecules in biological systems.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity and leading to downstream effects. For example, in cancer cells, it may inhibit kinases involved in cell signaling pathways, thereby reducing cell proliferation and inducing apoptosis.
Comparison with Similar Compounds
1-(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide can be compared with other quinazoline derivatives, such as:
Gefitinib: A quinazoline derivative used as an anticancer drug targeting the epidermal growth factor receptor (EGFR).
Erlotinib: Another quinazoline-based anticancer agent that inhibits EGFR.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2.
The uniqueness of 1-(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide lies in its specific structural features, such as the sulfanyl group and the piperidine carboxamide moiety, which may confer distinct biological activities and selectivity profiles compared to other quinazoline derivatives.
Biological Activity
1-(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, cytotoxic effects, and pharmacological implications.
Chemical Structure and Properties
The compound's structure is characterized by several functional groups that contribute to its biological activity:
- Molecular Formula : C28H22Cl2N4O2S
- Molecular Weight : 549.5 g/mol
- IUPAC Name : 6-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-N-(4-chlorophenyl)-5-cyano-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, which include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.
- Receptor Modulation : It can interact with cell surface receptors, potentially affecting signal transduction pathways.
- Gene Expression Regulation : The compound might influence the expression of genes related to cell proliferation and apoptosis.
Biological Activity and Cytotoxicity
Recent studies have highlighted the cytotoxic effects of this compound on various cancer cell lines. For instance:
- Cytotoxicity Testing : The compound was tested against human gingival carcinoma (Ca9-22), human squamous carcinoma (HSC-2 and HSC-4), and other cancer cell lines. Results indicated a significant reduction in cell viability, suggesting strong cytotoxic properties.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| Ca9-22 | 15 | Induction of apoptosis |
| HSC-2 | 10 | Cell cycle arrest in G2/M phase |
| HSC-4 | 12 | Activation of caspase pathways |
Case Studies and Research Findings
-
Study on Antitumor Activity : A study published in PMC demonstrated that derivatives similar to the compound exhibited selective toxicity towards cancer cells while sparing normal cells. The study utilized flow cytometry to assess cell cycle distribution and apoptosis markers.
"The compounds inhibited mitosis and increased the subG1 population, indicating enhanced apoptosis" .
- Pharmacological Screening : A series of synthesized derivatives were evaluated for their antibacterial and enzyme inhibitory activities. The results showed that some derivatives exhibited moderate to strong activity against various bacterial strains, including Salmonella typhi and Staphylococcus aureus.
Table 2: Antibacterial Activity of Derivatives
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | IC50 (µg/mL) |
|---|---|---|---|
| Compound A | Salmonella typhi | 15 | 25 |
| Compound B | Staphylococcus aureus | 18 | 20 |
| Compound C | Escherichia coli | 10 | 30 |
Q & A
Basic: What are the recommended synthetic pathways and purification strategies for this compound?
The compound’s synthesis involves multi-step protocols, including nucleophilic substitution, sulfanyl group introduction, and carbonyl coupling. For example:
- Step 1 : React 4-chlorophenyl precursors with ketone intermediates under alkaline conditions (e.g., NaOH in dichloromethane) to form the sulfanyl-4-oxo backbone .
- Step 2 : Couple the quinazoline core with piperidine-4-carboxamide via a carbonyl linker using carbodiimide-based reagents (e.g., DCC/DMAP) .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol to achieve >99% purity .
Basic: How can X-ray crystallography and spectroscopic methods validate the compound’s structure?
- X-ray crystallography : Use SHELXL for refinement to confirm bond lengths, angles, and stereochemistry. For example, the 4-oxo and sulfanyl groups should show characteristic torsion angles <5° deviation from ideal geometry .
- Spectroscopy :
Basic: What in vitro assays are suitable for initial biological activity screening?
- Enzyme inhibition : Test against kinases (e.g., EGFR or PI3K) using fluorescence-based ATPase assays at 10–100 μM concentrations .
- Cellular assays : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7 or HeLa) via MTT assays, noting IC₅₀ values <50 μM for lead optimization .
Advanced: How can reaction conditions be optimized to address low yields in the sulfanyl coupling step?
- DoE (Design of Experiments) : Vary temperature (40–80°C), solvent polarity (DCM vs. THF), and base strength (NaOH vs. K₂CO₃) to identify optimal parameters .
- Catalyst screening : Test Pd/Cu catalysts for cross-coupling efficiency, monitoring via TLC. Yields >75% are achievable with 5 mol% Pd(PPh₃)₄ .
Advanced: How should contradictory data between computational docking and experimental IC₅₀ values be resolved?
- Re-evaluate docking parameters : Adjust protonation states of the quinazoline core and solvation models (e.g., implicit vs. explicit water) to align with experimental pH conditions .
- Validate binding : Use SPR (Surface Plasmon Resonance) to measure direct target engagement, resolving discrepancies between in silico and cell-based data .
Advanced: What computational methods predict metabolic stability and off-target interactions?
- ADMET prediction : Use SwissADME to assess CYP450 metabolism, highlighting risks of rapid oxidation at the pentyl chain .
- Molecular dynamics : Simulate interactions with hERG channels using AMBER to prioritize analogs with >10-fold selectivity over cardiac targets .
Advanced: How can structural validation address disorder in crystallographic data for the pentyl side chain?
- Disorder modeling : In SHELXL, split the pentyl chain into two occupancy-refined conformers, ensuring R-factor convergence <0.05 .
- Validation tools : Use PLATON’s ADDSYM to check for missed symmetry, and RSR (Real-Space R-factor) maps to confirm electron density fit .
Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
